1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid

pKa modulation gem-difluorocyclopropane carboxylic acid acidity

Researchers requiring sterically hindered, metabolically stable fluorinated building blocks can bypass challenging difluorocyclopropanation of 2-(2,6-dimethoxyphenyl)acrylate precursors. • Pre-synthesized 95% pure solid; gem-CF₂ motif modulates pKa, lipophilicity, and ring stability. • Carboxylic acid handle ready for amidation/esterification diversification. • 2,6-Dimethoxy substitution provides steric shielding unavailable in unsubstituted-phenyl analogs. • Store at 2-8°C; confirm metabolic stability in target assay system.

Molecular Formula C12H12F2O4
Molecular Weight 258.22 g/mol
Cat. No. B8067431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Molecular FormulaC12H12F2O4
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2(CC2(F)F)C(=O)O
InChIInChI=1S/C12H12F2O4/c1-17-7-4-3-5-8(18-2)9(7)11(10(15)16)6-12(11,13)14/h3-5H,6H2,1-2H3,(H,15,16)
InChIKeyHAVBZGPSYCRLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid: Overview


1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2229219-47-8; molecular formula C₁₂H₁₂F₂O₄; MW 258.07–258.22 g/mol) is a gem-difluorinated cyclopropane carboxylic acid bearing a 2,6-dimethoxyphenyl substituent at the C-1 position of the cyclopropane ring. The compound belongs to the broader class of 1-aryl-2,2-difluorocyclopropane derivatives, which serve as conformationally constrained, fluorinated building blocks in medicinal chemistry and agrochemical research [1]. Vendor specifications indicate a typical purity of 95%, with storage recommended at 2–8 °C [2] . The gem-difluorocyclopropane motif has been incorporated into clinical candidates including the Phase III antineoplastic agent zosuquidar, and the CF₂ moiety is recognized in the medicinal chemistry literature for its capacity to modulate pKa, lipophilicity, and metabolic stability relative to non-fluorinated cyclopropane analogs [1] [3].

1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid: Why It Cannot Be Interchanged


The combination of the gem-difluorocyclopropane ring and the 2,6-dimethoxyphenyl substituent at C-1 creates a substitution pattern that is chemically distinct from both the non-fluorinated cyclopropane analog and the simpler 1-aryl-2,2-difluorocyclopropane building blocks. The gem-CF₂ group exerts a strong inductive electron-withdrawing effect that enhances the acidity of the carboxylic acid and alters the ring strain energy relative to non-fluorinated cyclopropanes—with computational estimates indicating that gem-difluoro substituents weaken the cyclopropane ring toward cleavage by approximately −9 kcal/mol compared to parent cyclopropanes [1]. Furthermore, the 2,6-dimethoxy substitution on the phenyl ring introduces steric hindrance around the C-1 position that is absent in unsubstituted phenyl or 4-substituted aryl analogs, which can affect both the synthetic accessibility via difluorocyclopropanation and the subsequent reactivity of the carboxylic acid toward amidation or esterification. These cumulative differences in acidity (pKa), lipophilicity (LogP), ring stability, and steric environment cannot be replicated by simple analog substitution, making direct interchange without supporting data inadvisable [2].

1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid: Differentiation Evidence


Acidity (pKa): gem-Difluoro vs Non-Fluorinated Cyclopropane

The gem-difluorocyclopropane carboxylic acid scaffold exhibits enhanced acidity relative to the non-fluorinated cyclopropane carboxylic acid. The CF₂ moiety exerts an inductive electron-withdrawing effect that lowers the pKa of the carboxylic acid group. In a systematic study of functionalized gem-difluorocycloalkanes, it was demonstrated that the influence of the CF₂ group on the acidity of the corresponding carboxylic acids was consistent across both cyclic and acyclic aliphatic systems [1]. For 2,2-difluorocyclopropanecarboxylic acid, the predicted pKa is lower than that of the parent cyclopropanecarboxylic acid (pKa ≈ 4.6–5.0 for non-fluorinated cyclopropane monocarboxylic acids) due to the inductive withdrawal through the cyclopropane ring [1] . The 1-aryl substitution in the target compound further modifies this acidity through conjugative and inductive effects of the 2,6-dimethoxyphenyl group.

pKa modulation gem-difluorocyclopropane carboxylic acid acidity physicochemical properties

Lipophilicity (LogP): Aryl vs Unsubstituted gem-Difluorocyclopropane

The lipophilicity of the target compound is governed by the balance between the lipophilic gem-difluorocyclopropane core and the polar contributions from the carboxylic acid and 2,6-dimethoxy substituents. Experimental data for the simpler 2,2-difluorocyclopropanecarboxylic acid indicate a consensus LogP of approximately 0.91 (computed values range from 0.73 to 1.57 depending on the algorithm) . The addition of the 2,6-dimethoxyphenyl group at C-1 substantially increases lipophilicity due to the aromatic ring and methoxy groups. A systematic study of gem-difluorocycloalkanes published in 2022 demonstrated that lipophilicity and aqueous solubility follow complex trends affected by the position of fluorine atoms, ring size, and the nature of the functional group; significant differences were found between acyclic and cyclic series [1]. The 2,6-dimethoxyphenyl substitution pattern provides a sterically encumbered ortho, ortho'-disubstituted aromatic environment that differentiates this compound from unsubstituted phenyl or para-substituted 1-aryl-2,2-difluorocyclopropane carboxylic acids.

LogP lipophilicity aryl substitution drug-likeness

Acyl Chloride Stability: Difluoro vs Dichloro Cyclopropanes

A critical practical differentiation exists between gem-difluoro and gem-dichloro 1-arylcyclopropane-1-carbonyl chlorides. Holan et al. (1986) demonstrated that 1-aryl-2,2-difluorocyclopropane-1-carbonyl chlorides are susceptible to ring cleavage yielding substituted butyrates as products, whereas the corresponding 1-aryl-2,2-dichlorocyclopropane-1-carbonyl chlorides undergo ring-opening–closure reactions with racemization during esterification [1]. This divergent reactivity means that synthetic protocols validated for dichloro analogs cannot be directly transferred to the difluoro series. The difluoro derivatives require modified reaction conditions (lower temperature, shorter reaction times, or alternative coupling strategies) to avoid ring-opening side reactions during activation of the carboxylic acid for amide or ester formation. This behavior was observed across multiple 1-aryl-2,2-difluorocyclopropane-1-carbonyl chlorides, establishing a class-level property [1].

ring-opening acyl chloride stability difluoro vs. dichloro synthetic handling

Metabolic Stability: gem-Difluoro vs Non-Fluorinated Cyclopropanes

A 2022 systematic study by Grygorenko and co-workers evaluated the effect of gem-difluorination on key physicochemical properties including metabolic stability for a series of functionalized cycloalkanes. The study found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives relative to their non-fluorinated counterparts [1]. This class-level finding provides a basis for expecting that 1-(2,6-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid would exhibit comparable or slightly enhanced metabolic stability compared to its non-fluorinated 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylic acid analog. The 2,6-dimethoxy substitution may further contribute to metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [2]. Note: direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes or hepatocytes) for this specific compound have not been reported in the public literature as of the search date.

metabolic stability CYP450 fluorination effect pharmacokinetics

Commercial Availability: Purity and Pricing

The compound is commercially available from multiple independent vendors with consistent purity specifications of 95% [1] . Pricing at the time of analysis ranged from approximately €229 per 100 mg (CymitQuimica) to $1,080 per 1 g (GLPBIO) , with 5 g quantities priced at $3,780 (GLPBIO) . The compound is supplied as a research-grade chemical with storage at 2–8 °C recommended . No USP/EP pharmacopoeial grade is available. In contrast, simpler gem-difluorocyclopropane carboxylic acids (e.g., CAS 107873-03-0) and non-fluorinated 1-arylcyclopropane carboxylic acids are generally available at lower price points and from a greater number of suppliers, reflecting the higher synthetic complexity and lower commercial demand for the 2,6-dimethoxyphenyl-difluoro combination . Users should verify batch-specific purity via CoA and consider the limited vendor landscape when planning procurement timelines.

vendor purity pricing procurement quality specification

Synthetic Route to 1,1-Disubstituted Building Blocks

The synthetic route to the target compound involves difluorocyclopropanation of a 2-(2,6-dimethoxyphenyl)acrylate precursor using the TMSCF₃–NaI system, following the general method established for 1-hetaryl-2,2-difluorocyclopropane building blocks [1]. This approach produces 1,1-disubstituted difluorocyclopropanes (where the carboxylic acid or ester is directly attached to the cyclopropane ring alongside the aryl group), as opposed to 1,2-disubstituted products obtained from difluorocyclopropanation of allyl acetates. The 1,1-disubstituted architecture places both the carboxylic acid and the aryl group at the same carbon, creating a sterically congested quaternary center that is structurally distinct from 1,2-disubstituted difluorocyclopropane carboxylic acids [1]. The method has been demonstrated on up to gram scale for pyrazole analogs, establishing synthetic feasibility for the broader class [1].

difluorocyclopropanation TMSCF₃–NaI building block synthesis lead-oriented synthesis

1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid: Application Scenarios


CCR5 Antagonist Scaffold Synthesis

Preliminary pharmacological screening data indicate that compounds in the 1-arylcyclopropane carboxylic acid series can serve as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. The target compound, with its gem-difluorocyclopropane motif, offers the established class-level advantages of enhanced metabolic stability and modulated acidity compared to non-fluorinated cyclopropane CCR5 ligand scaffolds. The 2,6-dimethoxyphenyl substitution pattern provides a sterically defined aromatic environment for probing CCR5 binding pocket interactions. Users should note that the compound itself is reported as an intermediate; its carboxylic acid functional group enables further diversification via amide or ester formation to access final CCR5-targeting entities [1] [2].

Fluorinated Pyrethroid Analog Exploration

The 1-aryl-2,2-difluorocyclopropane-1-carboxylic acid scaffold has precedent in the design of DDT-pyrethroid hybrid insecticides. Holan et al. (1986) demonstrated that optimal insecticidal activity in this series required two fluorine atoms at C-2 of the cyclopropane ring, and that substitution on the aromatic ring modulated toxicity profiles across insect species (Heliothis punctigera vs. Lucilia cuprina vs. Blattella germanica) [3]. The 2,6-dimethoxy substitution on the target compound represents an unexplored aromatic substitution pattern that could modulate insecticidal selectivity and potency beyond the 4-fluorophenoxybenzyl series originally studied. Researchers in agrochemical discovery can use this building block to probe structure–activity relationships at the aryl position of difluorocyclopropane pyrethroid scaffolds [3].

Metabolic Stability Probe Incorporation

Based on the class-level finding that gem-difluorination either maintains or slightly improves the metabolic stability of cycloalkane carboxylic acid derivatives [4], this compound can be deployed as a building block to introduce a metabolically stabilized cyclopropane carboxylic acid moiety into peptide mimetics, amino acid analogs, or other bioactive scaffolds. The carboxylic acid handle allows straightforward coupling to amine-containing pharmacophores. The 2,6-dimethoxy substitution on the phenyl ring may provide additional steric shielding of the cyclopropane from oxidative metabolism. Users should confirm compound-specific metabolic stability in their target assay system, as the class-level data provides guidance but not guarantee [4] [5].

Hindered Aryl Acrylate Difluorocyclopropanation

The synthesis of the target compound requires difluorocyclopropanation of a 2-(2,6-dimethoxyphenyl)acrylate precursor using the TMSCF₃–NaI system [5]. The ortho, ortho'-dimethoxy substitution pattern on the phenyl ring creates steric hindrance during the difluorocarbene addition step, making this a challenging substrate for methodology development. Researchers focused on expanding the scope of gem-difluorocyclopropanation reactions can use this compound as a benchmark substrate to test new difluorocarbene sources, evaluate the tolerance of sterically demanding aryl groups, and optimize reaction conditions (temperature, concentration, addition rate) for hindered 2-arylacrylate systems [5].

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